B1574959 MAGEA-10 (254-262)

MAGEA-10 (254-262)

Cat. No.: B1574959
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The MAGEA-10 (254-262) peptide, with the sequence GLYDGMEHL, is a defined immunogenic epitope restricted by the HLA-A*02:01 allele . This peptide is derived from the Melanoma-Associated Antigen A10 (MAGEA10) protein, a member of the cancer-testis antigen (CTA) family . MAGEA proteins are characterized by their highly specific expression pattern: they are typically absent in normal adult tissues but are aberrantly expressed in a wide variety of malignant tumors, including melanoma, gastric cancer, and esophageal cancer . This restricted expression profile makes MAGEA10 and its peptide epitopes compelling targets for cancer immunotherapy research. In T-cell-based assays, the MAGEA-10 (254-262) peptide is used to stimulate antigen-specific cytotoxic T lymphocytes (CTLs) . Research indicates that CD8+ T cells specific for this epitope can be detected and expanded from the peripheral blood of both cancer patients and healthy donors . The functional activity of these T-cells is critical; studies show that only high-avidity CTLs specific for MAGEA-10 (254-262) demonstrate superior antitumor activity and are capable of effectively lysing tumor cells that endogenously express the full MAGEA10 protein . This highlights the importance of this reagent in evaluating the quality and potency of T-cell responses. This product is intended for research applications only, such as immune monitoring, T-cell expansion, and the evaluation of antigen-specific T-cell function through assays like ELISPOT and intracellular cytokine staining (ICS) . It is supplied at high purity (≥95%) to ensure consistency and reliability in experimental outcomes.

Properties

sequence

GLYDGMEHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

MAGEA-10 (254-262)

Origin of Product

United States

Molecular and Cellular Biology of Magea 10 254 262 Antigen Presentation

MAGEA-10 Protein Expression and Regulation in Malignancies

MAGE-A10 is a member of the cancer-testis antigen (CTA) family, a group of proteins typically expressed only in germ cells of the testis and placenta in healthy individuals. uniprot.orgnih.gov However, due to epigenetic reprogramming, specifically promoter hypomethylation in tumor cells, MAGEA genes can be aberrantly expressed in various cancers. oncotarget.comspandidos-publications.com This restricted expression pattern in normal tissues makes MAGE-A10 an attractive target for cancer therapies.

Expression of MAGE-A10 has been observed in a range of malignancies, including melanoma, lung carcinoma, breast carcinoma, head and neck squamous cell carcinoma, and urothelial cancers. uniprot.orgoncotarget.commdpi.com Studies have shown that MAGE-A10 expression can be heterogeneous within a tumor, with the percentage of positive cells varying. spandidos-publications.com The presence of MAGE-A proteins, including MAGE-A10, has been associated with more aggressive cancer phenotypes, increased tumor growth, metastasis, and a poorer clinical prognosis in several cancer types, such as non-small cell lung cancer and ovarian cancer. nih.govmdpi.com

At the molecular level, MAGE-A proteins are implicated in pro-tumorigenic activities, including the dysregulation of the p53 tumor suppressor pathway and the activation of specific E3 RING ubiquitin ligases. oncotarget.comspandidos-publications.com

Endogenous Processing Pathways for MAGEA-10 (254-262)

The generation of the MAGEA-10 (254-262) peptide for presentation to the immune system involves a series of intracellular processing steps, primarily mediated by the proteasome.

Role of Proteasome Subtypes in MAGEA-10 (254-262) Production

The production of the MAGEA-10 (254-262) antigenic peptide is uniquely dependent on a specific type of proteasome known as the intermediate proteasome. Proteasomes are large protein complexes responsible for the degradation of most intracellular proteins, breaking them down into smaller peptides. frontiersin.org There are several subtypes of proteasomes, including the standard proteasome, the immunoproteasome, and intermediate proteasomes, which contain a mix of standard and immuno-subunits. researchgate.net

Research has demonstrated that the MAGE-A10 (254-262) peptide is exclusively and efficiently produced by the β1i–β5i intermediate proteasome. nih.govmdpi.compnas.org In contrast, the standard proteasome, the immunoproteasome, and the β5i intermediate proteasome are unable to generate this specific peptide. nih.govpnas.org This is because these other proteasome subtypes cause a destructive cleavage within the peptide sequence, preventing the formation of the correct nine-amino-acid epitope. researchgate.netnih.govpnas.org The β1i–β5i intermediate proteasome, however, is less active in this destructive cleavage, allowing for the successful production of the MAGEA-10 (254-262) antigen. pnas.org

The presence of these intermediate proteasomes, which can constitute 10% to 20% of total proteasomes in tumors, broadens the range of antigenic peptides that can be presented by cancer cells. frontiersin.orgnih.gov

Mechanisms of Antigenic Peptide Generation

The generation of the MAGEA-10 (254-262) peptide begins with the degradation of the full-length MAGE-A10 protein by the ubiquitin-proteasome system. nih.gov Proteins targeted for degradation are tagged with ubiquitin and then unfolded and fed into the proteasome's catalytic core. frontiersin.orgnih.gov

Inside the proteasome, the protein is cleaved into smaller peptides. The specificity of this cleavage is determined by the catalytic subunits of the proteasome. As mentioned, only the β1i–β5i intermediate proteasome has the correct cleavage properties to produce the intact MAGEA-10 (254-262) peptide, with the sequence GLYDGMEHL. researchgate.netnih.govpnas.org Other proteasome types cleave within this sequence, destroying the epitope. nih.govpnas.org

Once generated, the peptide is released into the cytosol. From there, it must be transported into the endoplasmic reticulum (ER) to be loaded onto a Major Histocompatibility Complex (MHC) class I molecule. This transport is facilitated by the Transporter associated with Antigen Processing (TAP). uniprot.org

Major Histocompatibility Complex Class I (HLA-A*02:01) Presentation of MAGEA-10 (254-262)

The MAGEA-10 (254-262) peptide, with the amino acid sequence GLYDGMEHL, is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01. nih.govnih.govnih.gov MHC class I molecules are expressed on the surface of nearly all nucleated cells and are responsible for presenting endogenous peptides to CD8+ cytotoxic T lymphocytes (CTLs). nih.gov

The HLA-A02:01 allele is a common variant of the HLA-A gene. mhmedical.com The binding of the MAGEA-10 (254-262) peptide to the HLA-A02:01 molecule is a critical step for its recognition by the immune system. The peptide sits (B43327) in a groove on the surface of the HLA molecule, and specific amino acid residues of the peptide interact with pockets within this groove. bmj.com For the MAGEA-10 peptide, key residues for this interaction include a bulky tyrosine at position 3 and a methionine at position 6. bmj.com

The presentation of the MAGEA-10 (254-262)/HLA-A*02:01 complex on the surface of a tumor cell can trigger a specific immune response, leading to the recognition and killing of the cancer cell by CTLs. researchgate.netaai.org

Peptide Loading Complex Interactions

The loading of the MAGEA-10 (254-262) peptide onto the HLA-A*02:01 molecule in the endoplasmic reticulum is a highly regulated process facilitated by a multi-protein complex known as the peptide-loading complex (PLC). The central component of this complex is the TAP transporter, which actively pumps peptides generated by the proteasome from the cytosol into the ER lumen.

Once inside the ER, the peptide interacts with the HLA-A*02:01 heavy chain, which is associated with β2-microglobulin and several chaperones, including calreticulin, ERp57, and tapasin. Tapasin plays a crucial role by bridging the TAP transporter with the MHC class I molecule, facilitating the efficient sampling and loading of high-affinity peptides. The PLC ensures that only peptides that bind stably to the MHC molecule are ultimately transported to the cell surface for presentation to T cells. While the general mechanism of the PLC is well-established, specific interactions for the MAGEA-10 (254-262) peptide have not been detailed in the provided search results.

Immunological Recognition and T Cell Responses to Magea 10 254 262

HLA-A02:01 / MAGEA-10 (254-262) Complex Formation and Stability

The presentation of the MAGEA-10 (254-262) peptide to T-cells is dependent on its binding to the Human Leukocyte Antigen (HLA) class I molecule, specifically the HLA-A*02:01 allele. tandfonline.combmj.commblbio.com This peptide-HLA (pMHC) complex is formed within the cell and transported to the cell surface, where it can be surveyed by T-cells.

The stability of the HLA-A02:01/MAGEA-10 (254-262) complex is a critical factor for inducing an effective T-cell response. A stable complex ensures that the peptide is presented on the cell surface for a sufficient duration to be recognized by specific T-cells. The MAGEA-10 (254-262) peptide has been shown to form stable complexes with HLA-A02:01, contributing to its immunogenicity. tandfonline.com The processing of the full-length MAGE-A10 protein to generate the specific GLYDGMEHL peptide can be influenced by different proteasome subtypes within the cell. researchgate.net Studies have indicated that intermediate proteasomes containing β1i and β5i subunits are particularly efficient at generating this specific peptide. researchgate.net

T-Cell Receptor (TCR) Recognition of MAGEA-10 (254-262)-HLA-A02:01 Complexes

The recognition of the pMHC complex by a T-cell is a highly specific interaction mediated by the T-cell receptor (TCR). This interaction is the cornerstone of the adaptive immune response against tumor cells expressing MAGE-A10.

The interaction between the TCR and the MAGEA-10 (254-262)-HLA-A02:01 complex involves the complementarity-determining regions (CDRs) of the TCR, which make direct contact with both the peptide and the HLA molecule. bmj.com Structural studies have provided insights into this recognition. For instance, the MAGE-A10 9-mer peptide, when bound to HLA-A*02:01, presents key side chains, such as aspartic acid at position 4 (p-Asp4) and methionine at position 6 (p-Met6), which are crucial for TCR engagement. bmj.com The conformation of the TCR's CDR loops is adapted to optimally bind to the pMHC surface. bmj.com

Studies have shown a range of affinities for naturally occurring TCRs that recognize the MAGEA-10 (254-262) epitope, typically in the micromolar (µM) range. nih.gov To enhance the therapeutic potential of T-cells, TCRs can be engineered to have higher affinities. nih.govresearchgate.net This affinity enhancement can lead to greater functional potency, allowing T-cells to recognize and respond to target cells with lower peptide concentrations. nih.gov However, there isn't always a direct correlation between the dissociation constant (KD) and the effective concentration (EC50) for T-cell activation, highlighting the complexity of this interaction. nih.gov

Functional avidity, which reflects the concentration of peptide required to elicit a half-maximal T-cell response, is a key measure of a T-cell's functional competence. aai.org High-avidity T-cells, which can be activated by low concentrations of the antigenic peptide, are generally more effective at killing tumor cells that may express low levels of the MAGE-A10 antigen. researchgate.netnih.govaai.org

ParameterDescriptionRelevance to MAGEA-10 (254-262) Recognition
TCR Affinity (KD) The equilibrium dissociation constant, a measure of the binding strength between a single TCR and its pMHC ligand.Natural TCRs for MAGEA-10 (254-262) exhibit affinities in the 1 to 50 µM range. nih.gov Engineered TCRs can have significantly higher affinities. nih.gov
TCR Avidity (Functional Avidity) The overall strength of the T-cell's interaction with a target cell, influenced by TCR affinity, density, and other cell surface molecules.High-avidity T-cells for MAGEA-10 (254-262) show superior anti-tumor activity. researchgate.netnih.govaai.org
EC50 The concentration of peptide required to achieve 50% of the maximal T-cell response.A lower EC50 value indicates higher functional avidity. nih.gov

Structural Basis of TCR-pMHC Interaction

Characterization of MAGEA-10 (254-262)-Specific CD8+ T-Cell Repertoires

The repertoire of T-cells specific for MAGEA-10 (254-262) is clonally diverse, meaning it is composed of many different T-cell clones, each with a unique TCR. researchgate.netnih.govunil.ch This diversity is reflected in the varied functional properties of these T-cells. researchgate.netnih.gov For instance, different T-cell clones can exhibit varying efficiencies in recognizing the peptide and in their ability to lyse tumor cells. researchgate.netnih.gov This functional heterogeneity means that not all T-cells that bind to the MAGEA-10 (254-262) pMHC complex are equally effective at killing tumor cells. researchgate.netnih.gov

A crucial finding is that the ability of a CD8+ T-cell to lyse a MAGE-A10-expressing tumor cell is directly linked to its efficiency in recognizing the antigenic peptide. researchgate.netnih.gov Only T-cells with high avidity for the MAGEA-10 (254-262) peptide are capable of effectively killing tumor cells that naturally process and present this antigen. researchgate.netnih.govaai.org T-cells with lower avidity may recognize target cells pulsed with high concentrations of the synthetic peptide but fail to lyse tumor cells with physiological levels of antigen presentation. plos.org

The intensity of staining with fluorescently labeled HLA-A2/MAGEA-10 (254-262) tetramers can correlate with the functional avidity of the T-cells, allowing for the potential to distinguish between high- and low-avidity T-cell populations. researchgate.netnih.gov This has important implications for monitoring immune responses and for the development of adoptive T-cell therapies, where the selection of high-avidity T-cells is desirable for achieving a potent anti-tumor effect. researchgate.net

T-Cell Clone CharacteristicImpact on Anti-Tumor ResponseResearch Finding
High Functional Avidity Superior tumor cell lysisCTL clones with high avidity for MAGEA-10 (254-262) efficiently kill MAGE-A10+ tumor cells. researchgate.netnih.govaai.org
Low Functional Avidity Inefficient or no tumor cell lysisCTL clones with low avidity require significantly higher peptide concentrations for activation and fail to lyse tumor cells. researchgate.netnih.govplos.org
Clonal Diversity Broad and resilient immune responseThe T-cell repertoire against MAGEA-10 (254-262) is composed of diverse clones with varying functional capabilities. researchgate.netnih.gov

Clonal Diversity and Functional Heterogeneity of T-Cell Responses

Induction of MAGEA-10 (254-262)-Specific Cytotoxic T Lymphocytes (CTLs)

The MAGEA-10 (254-262) peptide, identified as the nonapeptide GLYDGMEHL, is a well-documented epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2.1 molecule. aai.orgnih.gov The induction of CTLs specific for this peptide has been demonstrated through various methodologies, including in vitro stimulation of patient-derived lymphocytes and vaccination in clinical trials. These studies underscore the immunogenicity of this specific MAGEA-10 fragment and its potential as a target for cancer immunotherapy.

Initial identification of this epitope resulted from the analysis of CTLs generated from a melanoma patient that specifically lysed autologous tumor cells. aai.orgnih.gov A CTL clone was found to produce Tumor Necrosis Factor (TNF) when stimulated with target cells expressing MAGEA-10, leading to the characterization of the GLYDGMEHL peptide as the specific antigen. aai.orgnih.gov

Subsequent research has confirmed the ability to generate MAGEA-10 (254-262)-specific CTLs from the peripheral blood mononuclear cells (PBMCs) of both healthy donors and melanoma patients through in vitro peptide stimulation. researchgate.net Furthermore, studies in patients with non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) have identified naturally occurring, high-avidity CTL responses to this epitope. sonar.chunil.ch In one NSCLC case, a high frequency (>60% lysis of target cells) MAGEA-10 (254-262) specific, HLA-A*0201-restricted response was observed in tumor-infiltrating lymphocytes (TILs). sonar.ch In HCC patients, MAGE-A10-specific CD8+ T cells were found to be enriched in tumor tissues, and these isolated T cells could effectively kill tumor cells in vitro, providing strong evidence for their in vivo selection and antitumor activity. unil.ch

Vaccination studies have also demonstrated the immunogenicity of the MAGEA-10 (254-262) peptide. In a clinical trial involving melanoma patients, a multipeptide vaccine including MAGEA-10 (254-262) was administered with the adjuvant Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net This regimen successfully induced IFN-γ-secreting T cells responsive to the peptide. researchgate.net Importantly, the CTLs generated following vaccination were capable of lysing melanoma tumor cells that expressed both MAGE-A10 and the appropriate HLA-A restriction element, confirming the potential of this peptide in therapeutic vaccines. researchgate.net The repertoire of T cells specific for this peptide is diverse, with variations in clonal composition, peptide recognition efficiency, and lytic activity. researchgate.net Research indicates that only the high-avidity CTLs, which recognize the antigenic peptide with high efficiency, are capable of effectively lysing MAGE-A10-expressing tumor cells. researchgate.net

Table 1: Studies on the Induction of MAGEA-10 (254-262)-Specific CTLs

Cancer TypePatient/Donor SourceMethod of CTL InductionKey FindingsReference(s)
MelanomaPatient LB1751Autologous mixed lymphocyte-tumor cell culture (MLTC)Identification of nonapeptide GLYDGMEHL (254-262) presented by HLA-A2.1; CTLs lysed autologous tumor cells. aai.org, nih.gov
MelanomaPatients and Healthy DonorsIn vitro peptide stimulation of PBMCsMAGEA-10(254-262)-specific CD8+ T cells were frequently detected; repertoire is diverse in avidity and lytic function. researchgate.net
Non-Small Cell Lung Cancer (NSCLC)33 PatientsExpansion of TILs and stimulation with peptide-loaded dendritic cellsCTA-specific CTL activity detected in 7/26 TILs; one case showed a high MAGE-A10(254-262) specific response. sonar.ch
Hepatocellular Carcinoma (HCC)6 HLA-A2+ PatientsAnalysis of TILsMAGE-A10-specific CD8+ T cells were enriched in tumor lesions and strongly killed tumor cells in vitro. unil.ch
MelanomaStage IIB, III, or IV PatientsVaccination with a multipeptide mixture including MAGE-A10(254-262)The peptide was immunogenic, inducing CTLs that could lyse MAGE-A10-positive tumor cell lines. researchgate.net

Humoral Immune Responses to MAGEA-10

While cellular immunity mediated by T-cells is a primary focus of MAGE-A10-targeted therapies, humoral immune responses, characterized by the production of antibodies, have also been observed in cancer patients. nih.gov Spontaneous antibody responses against MAGEA-10 and other MAGE-A family proteins have been detected in patients with various malignancies, including epithelial ovarian cancer and melanoma. plos.orgsemanticscholar.orgspandidos-publications.com

Similarly, a study on 185 melanoma patients analyzed the presence of naturally occurring antibodies against MAGEA4 and MAGEA10. spandidos-publications.com The results showed that 8% of patients (15 out of 185) had a strong antibody response against either MAGEA4 or MAGEA10, or both. spandidos-publications.com The highest prevalence of these antibodies was noted in patients with stage II melanoma. spandidos-publications.com The induction of a humoral response is considered evidence of the inherent immunogenicity of these antigens. semanticscholar.org However, some reports also note that spontaneous cellular responses against MAGEA10 may be detected in the absence of a corresponding humoral response. lncc.br The presence of a humoral response against MAGE antigens has been linked to a worse prognosis in certain cancers, suggesting a complex and not fully understood role in tumor immunology. plos.org

Table 2: Studies on Humoral Immune Response to MAGEA-10

Cancer TypeNumber of PatientsFrequency of Antibody ResponseAssociated Clinical OutcomeReference(s)
Epithelial Ovarian Cancer285 (serum samples)9% had antibodies to at least one MAGE-A antigen.Predicted poor overall survival. plos.org, semanticscholar.org
Melanoma1858% had a strong antibody response against MAGEA4 and/or MAGEA10.Highest antibody response detected in Stage II patients. spandidos-publications.com

Role of Magea 10 254 262 in Tumor Immunity and Pathogenesis

Expression Patterns of MAGEA-10 in Various Malignancies

MAGEA-10 is expressed in a wide array of malignancies, though the frequency and level of expression can vary significantly between different cancer types and even among patients with the same type of cancer. researchgate.netfrontiersin.org Its expression is generally associated with more aggressive disease and advanced tumor stages. thno.orgnih.gov The protein is typically located within the nucleus of cancer cells. nih.govfrontiersin.orgresearchgate.net

Studies have documented MAGEA-10 expression in lung cancer, melanoma, bladder cancer, head and neck squamous cell carcinoma, ovarian cancer, and gastric cancer, among others. researchgate.netmdpi.comnih.govbmj.comjci.org For instance, in non-muscle-invasive bladder cancer (NMIBC), MAGEA-10 gene expression was detected in about one-third of cases and was significantly correlated with high tumor grade and stage. nih.govthno.org In advanced high-grade serous ovarian carcinoma, MAGEA-10 protein was expressed in 50% of tumors studied. bmj.comd-nb.infoamegroups.cn Similarly, high expression has been noted in a significant percentage of lung, skin, and urothelial tumors. frontiersin.orgresearchgate.net A study on peripheral lung tumors found that while the MAGE A1-10 group of genes was frequently expressed in malignant cells (80.5%), the individual MAGEA10 gene was detected less frequently on its own. nih.govbmj.com

Table 1: Expression of MAGEA-10 in Various Cancers

Cancer TypeExpression FindingsSource(s)
Bladder Cancer Gene expressed in 32.43% of NMIBC; protein expression correlates with high grade and T1 stage. thno.org, nih.gov
Ovarian Cancer Protein expressed in 50% of advanced high-grade serous ovarian cancers. d-nb.info, amegroups.cn, bmj.com
Lung Cancer Frequently expressed; protein found in >50% of tumor cells in some studies. researchgate.net, spandidos-publications.com, frontiersin.org
Melanoma Expressed in approximately 38% of malignant melanomas. researchgate.net, researchgate.net
Head and Neck Squamous Cell Carcinoma MAGEA-10 mRNA expression detected. researchgate.net, mdpi.com, oncotarget.com
Gastric Cancer Highly expressed and associated with poor prognosis. jci.org

Contribution to Tumor Development and Progression

The aberrant expression of MAGEA family proteins is not merely a passive marker but is actively involved in tumorigenesis and cancer progression. nih.gov These proteins are implicated in promoting cancer cell survival, proliferation, invasion, and metastasis, thereby contributing to a more malignant phenotype. nih.govnih.gov The MAGE-A family is thought to play roles in early oncogenesis and the regulation of critical cellular processes like the cell cycle and apoptosis. bmj.com

Research indicates that MAGE-A proteins can provide a growth advantage to cancer cells. nih.gov For example, a comprehensive pan-cancer analysis revealed that high expression of MAGEA-10 is associated with poor prognosis across most cancer types. jci.org Functional studies have further elucidated this role; for instance, knocking down MAGEA-10 in gastric cancer cell lines significantly reduced their ability to proliferate, migrate, and invade. jci.org This suggests that MAGEA-10 directly contributes to the aggressive behavior of tumor cells. The expression of MAGEA genes has also been linked to an increased likelihood of lymph node metastasis in non-small cell lung cancer and is associated with advanced tumor stages. thno.orgmdpi.com

Association with Therapeutic Responsiveness and Resistance

A significant aspect of MAGEA-10's role in cancer pathogenesis is its association with resistance to conventional cancer therapies. bmj.comd-nb.info Overexpression of MAGEA genes has been suggested to correlate with resistance to chemotherapy in several malignancies, including head and neck cancers, melanoma, and non-small cell lung cancer. bmj.comspandidos-publications.com

Mechanisms of Immune Evasion Affecting MAGEA-10 Recognition

Despite the immunogenicity of the MAGEA-10 (254-262) peptide, tumors that express this antigen can still grow progressively, indicating they have developed mechanisms to evade the host immune response. nih.govresearchgate.net These escape mechanisms can occur at various levels, from altered antigen presentation to the creation of an immunosuppressive tumor microenvironment.

One of the most critical mechanisms of immune evasion is the downregulation or complete loss of Human Leukocyte Antigen (HLA) class I molecules on the tumor cell surface. amegroups.orgbmj.com The MAGEA-10 (254-262) peptide is presented to cytotoxic T lymphocytes (CTLs) by the HLA-A2 molecule. Therefore, loss of HLA-A2 expression prevents the tumor cell from being recognized and killed by MAGEA-10-specific CTLs, rendering this specific anti-tumor response ineffective. amegroups.orgbmj.com

Defects in the antigen processing machinery (APM) are also a common immune escape strategy. thno.org For a peptide to be presented, the source protein (MAGEA-10) must be degraded by the proteasome into smaller peptides, which are then transported into the endoplasmic reticulum and loaded onto HLA molecules. Malignant transformation is frequently associated with defects in APM components. Specifically, the processing of the MAGE-A10 (254-262) peptide has been shown to be dependent on a particular type of proteasome known as the intermediate proteasome. oncotarget.com Alterations in the composition or function of the proteasome within cancer cells could therefore impair the generation of this specific epitope, preventing its presentation and subsequent immune recognition. oncotarget.com

Furthermore, the tumor microenvironment itself is often highly immunosuppressive. Tumors can secrete cytokines like transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), which inhibit the function of effector T cells and promote the activity of regulatory T cells (Tregs). thno.orgbmj.com TGF-β, in particular, can hamper the efficacy of T cells engineered to target MAGE-A10. bmj.com

Finally, the expression of MAGEA-10 within a tumor can be heterogeneous. frontiersin.orgmdpi.com This means that not all cancer cells within a single tumor may express the antigen. The immune system might successfully eliminate the MAGEA-10-positive cells, but the antigen-negative cells would survive and proliferate, leading to tumor relapse in a process of immune editing and selection. frontiersin.org

Methodological Approaches in Magea 10 254 262 Research

In Silico Epitope Prediction and Bioinformatic Analysis

Computational approaches have been instrumental in the initial identification and characterization of potential T-cell epitopes from the MAGE-A10 protein. researchgate.netnih.gov Bioinformatic tools and databases, such as the Immune Epitope Database and Analysis Resource (IEDB), are utilized to predict peptide fragments that are likely to bind to specific Human Leukocyte Antigen (HLA) molecules. nih.govmdpi.com These prediction algorithms analyze the amino acid sequence of the MAGE-A10 protein for motifs that favor binding to common HLA alleles, such as HLA-A*02:01. nih.govbmj.com

Further bioinformatic analyses involve assessing the antigenicity of predicted epitopes to estimate their likelihood of inducing an immune response. nih.govmdpi.com Researchers also use these tools to investigate the potential for cross-reactivity by searching the human proteome for sequences similar to the MAGEA-10 (254-262) peptide. nih.gov This is a critical step to mitigate the risk of off-target toxicities in potential clinical applications. researchgate.net For instance, the sequence of MAGEA-10 (254-262) is noted to be from a distinct region of the protein, with the corresponding sequence in MAGE-A12 being highly dissimilar, suggesting a lower probability of cross-reactivity with other MAGE family members. nih.gov

Table 1: Bioinformatic Tools in MAGEA-10 (254-262) Research
Tool/DatabaseApplicationReference
IEDB (Immune Epitope Database and Analysis Resource)Prediction of MHC class I and II binding epitopes. nih.govmdpi.com
BepiPred Linear Epitope PredictionIdentification of linear B-cell epitopes. mdpi.com
VaxiJen 2.0Analysis of antigenic potential of predicted epitopes. mdpi.com
UniProtRetrieval of protein amino acid sequences. nih.gov

Peptide Synthesis and Characterization for Immunological Studies

Following in silico prediction, the MAGEA-10 (254-262) peptide (GLYDGMEHL) is chemically synthesized for use in a variety of immunological studies. nih.govresearchgate.net High-purity synthetic peptides are essential for accurate and reproducible experimental results. nih.gov Companies specializing in peptide synthesis produce these peptides, often with a purity of greater than 90%, which is confirmed by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govjpt.com

These synthetic peptides are used to pulse antigen-presenting cells (APCs) or target cells in vitro to study T-cell responses. nih.govaai.org For example, T2 cells, which are deficient in Transporter associated with Antigen Processing (TAP) and have empty HLA-A2 molecules on their surface, are frequently loaded with the synthetic MAGEA-10 (254-262) peptide to act as target cells in various assays. nih.govaai.org The ability to synthesize both the native peptide and variants with single amino acid substitutions allows for detailed investigations into T-cell receptor (TCR) specificity and cross-reactivity. nih.govresearchgate.net

In Vitro Immunogenicity Assessment Techniques

A variety of in vitro assays are employed to assess the immunogenicity of the MAGEA-10 (254-262) peptide, from its ability to bind to HLA molecules to its capacity to activate T-cells and mediate tumor cell killing.

HLA-A*02:01 Binding Affinity and Complex Stability Assays

The interaction between the MAGEA-10 (254-262) peptide and the HLA-A02:01 molecule is a critical determinant of its immunogenicity. Assays are performed to measure the binding affinity and the stability of the resulting peptide-HLA complex. While direct binding assay data for MAGEA-10 (254-262) is not extensively detailed in the provided context, the stability of these complexes is often inferred through functional assays and the use of peptide-MHC multimers. aai.org The generation of stable peptide-MHC complexes is a prerequisite for effective T-cell recognition. aai.org Studies have shown that peptides with higher affinity for MHC molecules are often more immunogenic. aai.org The crystal structure of the HLA-A02:01 in complex with the MAGEA-10 peptide has been resolved, revealing an intrachain non-covalent "staple" between specific amino acid residues of the peptide, which contributes to its conformation within the HLA binding groove. bmj.com

T-Cell Activation and Cytokine Production Assays (e.g., IFN-γ ELISpot)

A key method to quantify T-cell responses to the MAGEA-10 (254-262) peptide is the Enzyme-Linked ImmunoSpot (ELISpot) assay, which measures the frequency of cytokine-producing cells, most commonly Interferon-gamma (IFN-γ). nih.govrupress.org In these assays, T-cells are co-cultured with APCs, such as T2 cells, that have been pulsed with the MAGEA-10 (254-262) peptide. nih.gov The number of spot-forming units (SFUs) directly correlates with the number of antigen-specific T-cells that have been activated to secrete IFN-γ. nih.govresearchgate.net

These assays are used to screen for T-cell clones with specificity for MAGEA-10 (254-262) and to determine the sensitivity of T-cells to the peptide by using graded concentrations of the peptide. nih.govaai.org This allows for the calculation of values such as the EC50 (the concentration of peptide that elicits a half-maximal response), providing a quantitative measure of T-cell functional avidity. nih.gov

Table 2: Representative IFN-γ ELISpot Assay Findings
T-Cell SourceStimulatorFindingReference
TCR-transduced T-cellsT2 cells pulsed with MAGEA-10 (254-262) peptideDose-dependent IFN-γ release, allowing for EC50 calculation. nih.gov
T-cells from melanoma patientsPeptide-pulsed target cellsDetection of T-cells secreting IFN-γ in response to the peptide. researchgate.net
T-cells from SIN of vaccinated patientT2 cells pulsed with MAGEA-10 (254-262) peptideCytotoxic T-cell responses detected. researchgate.net

Cytotoxicity Assays with Tumor Cell Lines

To determine if T-cells specific for MAGEA-10 (254-262) can kill tumor cells, cytotoxicity assays are performed. A classic method is the chromium-51 (B80572) (⁵¹Cr) release assay. aai.org In this assay, target tumor cell lines that are HLA-A2 positive and express MAGE-A10 (e.g., Me 275) are labeled with ⁵¹Cr. aai.org These labeled target cells are then co-cultured with MAGEA-10 (254-262)-specific cytotoxic T-lymphocytes (CTLs). The amount of ⁵¹Cr released into the supernatant is proportional to the number of target cells lysed by the CTLs. aai.org

More modern, real-time cytotoxicity assays are also utilized. researchgate.net These assays provide kinetic data on tumor cell killing. researchgate.net Such experiments have confirmed that CTLs recognizing the MAGEA-10 (254-262) peptide can effectively lyse MAGE-A10-expressing tumor cells. aai.orgresearchgate.net

HLA/Peptide Tetramer Applications for T-Cell Detection and Phenotyping

Fluorescently labeled HLA-A*02:01/MAGEA-10 (254-262) peptide tetramers are powerful tools for the direct visualization, enumeration, and isolation of antigen-specific CD8+ T-cells by flow cytometry. nih.govcapes.gov.brresearchgate.net These reagents consist of four HLA-peptide complexes bound to a streptavidin-fluorochrome conjugate, which allows for high-avidity binding to specific TCRs on the surface of T-cells.

Tetramer staining has been instrumental in demonstrating that CD8+ T-cells specific for MAGEA-10 (254-262) are frequently detectable in melanoma patients. nih.govcapes.gov.brresearchgate.net Furthermore, the intensity of tetramer staining can correlate with the functional avidity of the T-cells, enabling the separation of high- and low-avidity T-cell populations by fluorescence-activated cell sorting (FACS). capes.gov.brnih.gov This has been crucial in showing that high-avidity CTLs exhibit superior anti-tumor activity. aai.orgcapes.gov.brnih.gov Dissociation assays using these multimers can also be performed to assess the stability of the TCR-peptide/MHC interaction. aai.org

Structural Biology Techniques for TCR-pMHC Complexes

The precise interaction between a T-cell receptor (TCR) and the peptide-major histocompatibility complex (pMHC) is fundamental to the adaptive immune response. Understanding this at a molecular level is critical for developing targeted immunotherapies.

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of the TCR-pMHC complex involving the MAGEA-10 (254-262) peptide. nih.govnih.gov This technique allows for the detailed visualization of the molecular interactions that govern TCR binding affinity and specificity. nih.gov

In a notable study, researchers solved the crystal structures of both a parental TCR and engineered, higher-affinity TCRs in complex with the MAGEA-10 (254-262) peptide presented by the HLA-A*02:01 molecule. nih.gov The process involved producing and purifying the TCR and pMHC proteins, setting up crystallization trials by mixing the protein complexes with various chemical screens, and incubating them until crystals formed. nih.gov These crystals were then exposed to a high-intensity X-ray beam, and the resulting diffraction patterns were used to calculate the electron density map and build an atomic model of the complex. nih.gov

The structural data revealed that the MAGEA-10 peptide (sequence: GLYDGMEHL) presents two key amino acid side chains, Aspartic acid at position 4 (p-Asp4) and Methionine at position 6 (p-Met6), which protrude towards the TCR, acting like a "2-pin plug". bmj.com The p-Met6 residue fits into a hydrophobic cavity between the alpha and beta chains of the TCR. nih.gov These detailed structural insights are crucial for engineering TCRs with improved properties for cancer immunotherapy. nih.gov

PDB IDDescriptionResolution (Å)OrganismPublication
7qpj Crystal structure of engineered TCR (756) complexed to HLA-A02:01 presenting MAGE-A10 9-mer peptide. ebi.ac.uk1.54Homo sapiensSimister PC, et al. J Immunother Cancer. 2022. nih.govebi.ac.uk
7pbc Crystal structure of engineered TCR (796) complexed to HLA-A02:01 presenting MAGE-A10 9-mer peptide. ebi.ac.uk2.04Homo sapiensSimister PC, et al. J Immunother Cancer. 2022. nih.govebi.ac.uk

While X-ray crystallography has been the conventional method, cryo-electron microscopy (cryo-EM) is an emerging and powerful technique for determining the structure of large and complex biological macromolecules like the full-length TCR-CD3-pMHC assembly. nih.govresearchgate.net Cryo-EM involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging it with an electron microscope. uni-saarland.de This approach is particularly advantageous as it allows for the study of proteins in a near-native state without the need for crystallization. uni-saarland.de

Although specific cryo-EM studies focusing exclusively on the MAGEA-10 (254-262) peptide were not found, research on the closely related MAGE-A4 antigen demonstrates the utility of this method. nih.govresearchgate.net In these studies, cryo-EM was used to solve the structures of full-length TCR-CD3 complexes bound to HLA-A2 presenting a MAGE-A4 peptide. nih.govresearchgate.net The resulting high-resolution maps provided clear side-chain densities, enabling an unambiguous assessment of the amino-acid level interactions at the TCR-pMHC interface. nih.gov These studies showcase the potential of cryo-EM to provide crucial insights into the recognition of MAGE family antigens, a methodology that is directly applicable to MAGEA-10 (254-262) research. nih.govresearchgate.net

X-ray Crystallography

In Vivo Pre-clinical Models for Immunogenicity Evaluation

Evaluating the immunogenicity of the MAGEA-10 (254-262) peptide—its ability to provoke an immune response in a living organism—is a critical step in vaccine development. This is often accomplished using in vivo pre-clinical models.

Research has shown that the MAGEA-10 (254-262) peptide is immunogenic when administered as part of a multi-peptide vaccine. researchgate.netnih.gov In a clinical trial involving patients with melanoma, a vaccine mixture containing twelve peptides, including MAGEA-10 (254-262), was combined with the adjuvants GM-CSF and Montanide ISA-51. researchgate.netnih.gov Immune responses were monitored by detecting T-cells that secrete interferon-gamma (IFN-γ) when they encounter target cells pulsed with the peptide. nih.gov These responses were observed in both the peripheral blood and in the sentinel immunized lymph nodes. researchgate.netnih.gov Importantly, cytotoxic T-lymphocytes (CTLs) generated in response to the vaccine were able to lyse tumor cells that naturally expressed both MAGE-A10 and the appropriate HLA-A restriction element. researchgate.netnih.gov

Animal models, such as HLA-transgenic mice, are also valuable tools for assessing immunogenicity. researchgate.net These models allow for the controlled evaluation of vaccine formulations and the characterization of the resulting immune responses before moving into human trials. researchgate.netaai.org

Cellular and Molecular Tools for Antigen Processing Studies

For a peptide like MAGEA-10 (254-262) to be recognized by T-cells, it must first be generated from the full-length MAGE-A10 protein within the cancer cell and presented on an MHC class I molecule. This process is known as antigen processing.

A key finding in MAGEA-10 research is that the production of the GLYDGMEHL (254-262) peptide is exclusively handled by a specific type of proteasome. pnas.orgnih.gov Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis. Research has identified "intermediate proteasomes" containing specific catalytic subunits (β1i and β5i) that are distinct from the standard proteasome and the immunoproteasome. pnas.orgnih.gov

To investigate this, scientists employed several cellular and molecular tools:

Transfected Cell Lines : Human 293 cell lines, which normally contain only standard proteasomes, were genetically engineered to express different proteasome subunits. pnas.orgresearchgate.net By creating cell lines that exclusively contained standard proteasomes, immunoproteasomes, or specific intermediate proteasomes, researchers could test which type was capable of processing the MAGE-A10 antigen. pnas.org

CTL Recognition Assays : These engineered cell lines were then transfected with the MAGE-A10 gene and an HLA-A2 construct. The ability of a MAGE-A10/HLA-A2-specific CTL clone to recognize and kill these cells was measured. Only the cells containing the intermediate proteasome β1i-β5i were efficiently recognized, indicating successful processing and presentation of the peptide. pnas.orgresearchgate.net

In Vitro Digestion and Mass Spectrometry : To confirm the cellular findings, proteasomes were purified from the different cell lines. A longer precursor peptide containing the MAGEA-10 (254-262) sequence was incubated with each type of purified proteasome. The resulting fragments were analyzed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS). This analysis showed that the correct antigenic peptide was produced only in the digest performed with the intermediate proteasome β1i-β5i. pnas.orgresearchgate.net

Proteasome TypeSubunits ExpressedMAGEA-10 (254-262) ProcessingCTL RecognitionReference
Standard Proteasome (SP) StandardNoInefficient pnas.org
Intermediate Proteasome β1i β1iNoInefficient pnas.org
Intermediate Proteasome β1i-β5i β1i, β5iYesEfficient pnas.orgnih.gov
Immunoproteasome (IP) β1i, β2i, β5iNoInefficient pnas.org

Analysis of Antibody Responses

In addition to cellular immunity mediated by T-cells, the immune system can also mount a humoral response, producing antibodies against tumor antigens. The presence of naturally occurring antibodies against MAGEA10 has been investigated in cancer patients.

Studies involving melanoma patients have analyzed blood serum for the presence of antibodies against the MAGEA10 protein. spandidos-publications.comnih.gov The primary technique used for this analysis is the enzyme-linked immunosorbent assay (ELISA). nih.gov In this method, the MAGEA10 protein is purified and coated onto the wells of a microplate. Patient serum is then added, and if anti-MAGEA10 antibodies are present, they will bind to the protein. A secondary antibody that recognizes human antibodies and is linked to an enzyme is then added, producing a detectable signal. nih.gov

One study of 185 melanoma patients found that a small but significant portion (~8%) had a strong antibody response against MAGEA4 and/or MAGEA10 proteins. spandidos-publications.comnih.gov Interestingly, the highest frequency of these strong antibody responses was observed in patients with stage II melanoma, suggesting that the immune system may be more actively engaged in controlling the tumor in the earlier stages of the disease. spandidos-publications.comnih.gov

Immunotherapeutic Strategies and Engineering Targeting Magea 10 254 262

Epitope-Based Vaccine Design Rationale

The core principle behind an epitope-based vaccine is to present specific, immunogenic fragments of tumor antigens, like MAGEA-10 (254-262), to the immune system to elicit a targeted anti-tumor response.

Multipeptide Vaccine Formulations

To enhance the breadth and efficacy of the immune response, MAGEA-10 (254-262) is often included in multipeptide vaccine formulations. These vaccines combine multiple epitopes from various tumor-associated antigens.

One such formulation included twelve peptides derived from melanocyte differentiation proteins and cancer-testis antigens, such as MAGE-A1, MAGE-A3, NY-ESO-1, tyrosinase, and gp100, alongside MAGEA-10 (254-262). aacrjournals.orgjensenlab.org This approach aims to stimulate a multi-pronged T-cell attack against melanoma cells, which may express a heterogeneous array of these antigens. aacrjournals.org Research has demonstrated that the MAGEA-10 (254-262) peptide, with the sequence GLYDGMEHL, is immunogenic within these multipeptide cocktails. aacrjournals.orgscispace.com

Clinical trials have evaluated the immunogenicity of these multipeptide vaccines in patients with resected stage IIB, III, or IV melanoma. nih.govresearchgate.net In these studies, the MAGEA-10 (254-262) peptide was shown to be immunogenic, inducing detectable T-cell responses. aacrjournals.org For instance, in one trial, the response rate to the MAGEA-10 (254-262) peptide was 52% as measured by in-vitro stimulated ELIspot assays. nih.gov The inclusion of multiple peptides does not appear to significantly inhibit the immunogenicity of individual components, supporting the rationale for these complex formulations. sitcancer.org

Table 1: Example of a Multipeptide Vaccine Cocktail Including MAGEA-10 (254-262)

Antigen Source Peptide Sequence HLA Restriction
MAGEA-10 GLYDGMEHL A2
MAGE-A1 EADPTGHSY A1
MAGE-A1 SLFRAVITK A3
MAGE-A3 EVDPIGHLY A1
gp100 IMDQVPFSV (2M) A2
gp100 YLEPGPVTA A2
gp100 ALLAVGATK A3
gp100 LIYRRRLMK A3
Tyrosinase YMDGTMSQV (D) A2
Tyrosinase DAEKSDICTDEY A1
Tyrosinase SSDVIPIGTY A1
NY-ESO-1 ASGPGGGAPR A3

This table is a composite representation from multiple sources and may not reflect a single, specific vaccine formulation. aacrjournals.orgjensenlab.orgscispace.comaacrjournals.org

Adjuvant Considerations for MAGEA-10 (254-262) Immunogenicity

Adjuvants are critical components of peptide vaccines, as they help to stimulate a more robust and durable immune response. For vaccines containing the MAGEA-10 (254-262) peptide, several adjuvants have been investigated.

Montanide ISA-51, an incomplete Freund's adjuvant (IFA), has been frequently used in combination with multipeptide vaccines that include MAGEA-10 (254-262). nih.govresearchgate.net It functions as a delivery vehicle, creating a depot at the injection site for the slow release of antigens, and helps to recruit and activate antigen-presenting cells. scispace.com

Granulocyte-macrophage colony-stimulating factor (GM-CSF) is another key adjuvant used alongside Montanide ISA-51. nih.govresearchgate.net GM-CSF is a cytokine that promotes the differentiation and maturation of dendritic cells, which are potent activators of T-cells. Studies have shown that the combination of MAGEA-10 (254-262) with GM-CSF and Montanide ISA-51 results in detectable immunogenicity. nih.govresearchgate.net Furthermore, the addition of GM-CSF to the vaccine regimen has been observed to increase the expression of CXCR3 and cutaneous lymphocyte antigen on tumor antigen-specific CD8 T-cells, which may enhance their ability to home to tumor sites. aacrjournals.org

More recently, the use of Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS) and poly-ICLC, in combination with IFA has been explored to further enhance the immunogenicity of multipeptide vaccines. nih.gov These TLR agonists are recognized by innate immune cells and can drive a strong inflammatory response conducive to T-cell activation. nih.gov

Adoptive T-Cell Therapy Approaches Utilizing MAGEA-10 (254-262) Specificity

Adoptive T-cell therapy involves isolating, modifying, and expanding a patient's own T-cells to better recognize and attack cancer cells. The specificity of the MAGEA-10 (254-262) peptide makes it an attractive target for this approach.

Engineered T-Cell Receptor (TCR) Development and Optimization

A primary strategy in adoptive T-cell therapy is to engineer T-cells to express a T-cell receptor (TCR) that has a high affinity and specificity for a particular tumor antigen, such as the MAGEA-10 (254-262) peptide presented by HLA-A*0201. nih.govresearchgate.net

The process begins with the identification of parental TCRs that recognize the MAGEA-10 (254-262) epitope. nih.govresearchgate.netadaptimmune.com These parental TCRs often have sub-optimal affinity for the target, a common feature of TCRs that have passed through thymic selection. nih.govresearchgate.net To enhance their potency, these parental TCRs are subjected to an engineering process. This typically involves mutating the complementarity-determining regions (CDRs) of the TCR's alpha and beta chains to increase their binding affinity for the peptide-MHC complex. nih.govresearchgate.netadaptimmune.com

Researchers have successfully generated affinity-enhanced TCRs specific for MAGEA-10 (254-262). nih.govresearchgate.net For example, starting with a panel of parental TCRs, affinity enhancements of over 15-fold have been achieved. nih.gov These engineered TCRs, when transduced into primary human T-cells, demonstrate a greater functional potency, responding to lower concentrations of the MAGEA-10 (254-262) peptide and showing elevated responses against MAGEA-10-positive tumor cell lines. nih.govcloudfront.net

Table 2: Research Findings on Engineered TCRs for MAGEA-10 (254-262)

Parental TCR Engineering Strategy Outcome Reference
c728, c740, c672 Mutation of CDRs in α and β chains Generation of daughter TCRs with enhanced affinity and functional potency. nih.govcloudfront.net

Assessment of Specificity and Mitigation of Cross-Reactivity in Engineered TCRs

A critical challenge in engineering high-affinity TCRs is the potential for off-target toxicity, where the engineered T-cells recognize and attack healthy tissues that express similar, but not identical, peptides. nih.govresearchgate.net Therefore, rigorous assessment of specificity and mitigation of cross-reactivity are paramount.

An extensive in vitro testing strategy has been developed to address this risk. A key component of this is the "X-scan" method. nih.govresearchgate.net This involves systematically substituting each amino acid of the target peptide, MAGEA-10 (254-262), with all other naturally occurring amino acids. The engineered TCRs are then tested against this library of altered peptides to create a specificity profile. nih.govcloudfront.net

This profile reveals which amino acid positions are critical for TCR recognition and which can be varied. By searching the human proteome for sequences that match this specificity profile, potential off-target peptides can be identified and tested. nih.govresearchgate.net This allows for the selection of TCR candidates with the lowest risk of cross-reactivity. For instance, this method was used to differentiate between two otherwise functionally similar high-affinity TCRs, c756 and c796, ultimately selecting the one with a more favorable specificity profile for further development. nih.govcloudfront.net Structural analysis of these TCRs has provided insights into the molecular mechanisms that determine their differential selectivity. nih.gov

Chimeric Antigen Receptor (CAR) T-Cell Therapy Targeting MAGEA-10 (Conceptual Basis)

Chimeric Antigen Receptor (CAR) T-cell therapy is another powerful form of adoptive cell therapy. Conceptually, a CAR is an engineered receptor that combines the antigen-binding domain of an antibody with the signaling domains of a T-cell receptor. frontiersin.orgaacrjournals.org

A key distinction between TCRs and CARs is how they recognize their targets. TCRs recognize processed peptide fragments of intracellular proteins presented on the cell surface by MHC molecules. mdpi.com In contrast, conventional CARs recognize intact, native cell surface antigens, bypassing the need for MHC presentation. aacrjournals.orgnih.gov

Therefore, a conventional CAR T-cell approach would not be suitable for targeting the intracellular MAGEA-10 protein and its processed (254-262) peptide. However, a newer type of CAR is being developed that can recognize peptide-MHC complexes. ashpublications.org In this conceptual framework, the single-chain variable fragment (scFv) of the CAR would be designed to specifically bind to the MAGEA-10 (254-262) peptide as it is presented by the HLA-A*02 molecule on the surface of tumor cells. ashpublications.org This would combine the potent, MHC-independent signaling of a CAR with the ability to target intracellular antigens like MAGEA-10. While this is a promising area of research, the development of such CARs is still in its early stages. ashpublications.org

Future Directions and Research Gaps

Advanced Epitope Discovery and Validation Methodologies

The identification and validation of T-cell epitopes are foundational to the development of effective T-cell-based immunotherapies. While the MAGEA-10 (254-262) epitope was identified as a target for HLA-A2 restricted T-cells, the methodologies for discovering and validating such epitopes continue to evolve. nih.gov

Future research must move beyond conventional prediction algorithms and in-vitro screening to more integrated and high-throughput approaches. One such advanced strategy combines epitope prediction with high-performance liquid chromatography-mass spectrometry, an approach that has been successfully used to identify other MAGE-A1 epitopes. researchgate.net Furthermore, proprietary genome-wide screens can be employed to interrogate patient-derived T-cell receptors (TCRs) that have expanded in response to successful immunotherapies, thereby identifying clinically relevant targets and their corresponding TCRs. labroots.com

For validation, the use of fluorescent HLA/peptide tetramers has been instrumental in detecting and quantifying MAGEA-10 (254-262)-specific CD8+ T cells. nih.govnih.gov However, the functional diversity of these T cells necessitates more comprehensive validation. nih.gov Future methodologies should routinely incorporate detailed functional assays to assess the true anti-tumor potential of epitope-specific T-cells. This includes evaluating not just cytokine release (e.g., IFN-γ) but also the direct cytotoxic capacity against tumor cells that naturally process and present the epitope. researchgate.nettandfonline.com Engineering T-cells to express affinity-enhanced TCRs and then testing their potency against peptide-pulsed cells and MAGE-A10-positive tumor cell lines represents a robust validation pipeline. tandfonline.combmj.com

Table 1: Advanced Methodologies in Epitope Discovery and Validation

MethodologyDescriptionApplication in MAGEA-10 ResearchReference
Reverse Immunology & Mass SpectrometryCombines computational prediction of HLA-binding peptides with direct detection of presented epitopes from tumor cells using mass spectrometry.Directly identifies naturally processed and presented MAGE-A10 epitopes, confirming their relevance. researchgate.net
Genome-wide TCR/Target ScreensHigh-throughput screening of TCRs from patients with exceptional responses to immunotherapy against a library of potential antigens.Discovers novel, clinically relevant MAGE-A10 epitopes and high-avidity TCRs targeting them. labroots.com
Tetramer Staining & FACSUses fluorescently labeled HLA-peptide complexes (tetramers) to stain and sort epitope-specific T cells.Quantifies and isolates MAGEA-10 (254-262)-specific T cells for further characterization of avidity and function. nih.gov
Affinity-Enhanced TCR Functional AssaysGeneration of TCRs with increased affinity for the peptide-HLA complex, followed by extensive functional testing (e.g., ELISpot, cytotoxicity assays).Validates the therapeutic potential of MAGEA-10 (254-262) by demonstrating enhanced T-cell responses and tumor cell lysis. tandfonline.com

Understanding Resistance Mechanisms in MAGEA-10 (254-262)-Targeted Immunotherapies

A significant hurdle for cancer immunotherapy is the development of resistance. nih.gov For therapies targeting the MAGEA-10 (254-262) epitope, resistance can arise from various factors related to the tumor cells and their microenvironment. researchgate.net

A primary mechanism of resistance is the loss or downregulation of the target antigen. nih.gov The expression of MAGE-A10 is known to be highly heterogeneous within and across tumors, which can lead to the selection of antigen-negative cancer cells under therapeutic pressure. researchgate.netfrontiersin.org Clinical trial data for ADP-A2M10, a therapy using T-cells engineered to target MAGE-A10, showed highly variable pre-infusion levels of MAGE-A10 protein in patient tumors. bmj.com

Another critical resistance pathway involves defects in the antigen presentation machinery (APM). bmj.com Tumor cells can evade T-cell recognition by downregulating components of the major histocompatibility complex (MHC) class I, such as HLA-A*02, which is required to present the MAGEA-10 (254-262) peptide. bmj.com Loss of heterozygosity (LOH) at the HLA locus is a specific genetic mechanism that can lead to the complete inability to present the target epitope. bmj.com

Furthermore, the tumor microenvironment (TME) itself is a major source of resistance, fostering immune evasion and immunosuppression. nih.govfrontiersin.org Research is needed to understand how the TME in MAGE-A10-positive cancers impacts the function of adoptively transferred T-cells. Interestingly, MAGE-A10 expression has been identified as an independent predictor of poor sensitivity to platinum-based chemotherapy in high-grade serous ovarian cancer, suggesting a broader role for this antigen in treatment resistance. mdpi.comnih.gov

Future research must focus on prospectively analyzing tumor biopsies from patients undergoing MAGEA-10 targeted therapies to identify the dominant resistance mechanisms. This will be crucial for designing rational combination strategies to overcome them.

Integration of Multi-Omics Data in MAGEA-10 Research

To achieve a comprehensive understanding of the biology underpinning MAGEA-10 expression and its role in cancer, it is essential to integrate data from multiple molecular layers. frontiersin.org The use of multi-omics approaches—encompassing genomics, epigenomics, transcriptomics, and proteomics—can reveal the complex regulatory networks and interactions that influence therapeutic success or failure. frontiersin.orgmdpi.com

Genomics: Can be used to identify mutations or copy number variations in the MAGEA10 gene and to assess the integrity of the HLA locus, for instance, by detecting HLA LOH. bmj.com

Epigenomics: MAGE-A antigens are often regulated by DNA methylation. frontiersin.org Analyzing the epigenetic landscape can provide insights into the mechanisms controlling MAGE-A10 expression and potentially identify ways to pharmacologically upregulate it to enhance immunotherapy.

Transcriptomics: RNA sequencing of tumor tissue can quantify the expression of MAGEA10, genes involved in the antigen processing machinery, and immune-related genes that define the state of the tumor microenvironment (e.g., T-cell infiltration, exhaustion markers). bmj.com

Proteomics: Directly measures the protein levels of MAGE-A10 and components of the antigen presentation pathway, providing a more direct link to the presentation of the target epitope than transcriptomics alone. bmj.combmj.com

Frameworks such as Multi-Omics Factor Analysis (MOFA) can be applied to integrate these diverse datasets, helping to discover key drivers of tumor heterogeneity and patient response. embopress.org By building a holistic model of the MAGEA-10-positive tumor ecosystem, researchers can identify novel biomarkers for patient selection and develop more effective, personalized therapeutic strategies. frontiersin.org

Table 2: Application of Multi-Omics in MAGEA-10 Research

Omics LayerKey Data GeneratedResearch ApplicationReference
GenomicsMAGEA10 gene mutations, HLA LOH, somatic mutation analysis.Identify innate resistance mechanisms; patient stratification. bmj.com
EpigenomicsDNA methylation patterns, histone modifications.Understand regulation of MAGE-A10 expression; identify targets for epigenetic drugs to increase antigen expression. frontiersin.org
Transcriptomics (RNA-seq)Expression levels of MAGEA10, APM genes, immune checkpoint genes, T-cell signatures.Characterize the tumor immune microenvironment; correlate gene expression with response. bmj.com
ProteomicsProtein levels of MAGE-A10, MHC-I; analysis of the presented peptide repertoire (immunopeptidomics).Confirm antigen expression and presentation at the protein level; validate epitope presence. researchgate.netbmj.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying MAGEA-10 (254-262) antigen expression in cancer tissues?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated anti-MAGEA-10 monoclonal antibodies, ensuring proper antigen retrieval protocols for formalin-fixed paraffin-embedded (FFPE) tissues. Quantify expression using H-scores or digital image analysis software (e.g., QuPath) to standardize results across samples. Include negative controls (e.g., isotype-matched antibodies) and validate findings with complementary techniques like RT-PCR or flow cytometry .

Q. How can researchers ensure reproducibility in peptide synthesis for MAGEA-10 (254-262) in T-cell activation assays?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity) and mass spectrometry validation. Use lyophilized peptides stored at -80°C to prevent degradation. For T-cell assays, standardize peptide concentration (e.g., 1–10 µM) and validate using reference cell lines (e.g., HLA-A*02:01-restricted T-cell clones) with IFN-γ ELISpot as a readout .

Q. What statistical approaches are appropriate for analyzing contradictory data on MAGEA-10 (254-262) immunogenicity?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies, using random-effects models to account for heterogeneity across studies. Stratify data by variables like HLA subtype, tumor microenvironment (e.g., PD-L1 status), or patient demographics. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. How can researchers optimize MHC-peptide binding assays for MAGEA-10 (254-262) to account for HLA polymorphism diversity?

  • Methodological Answer : Use in-silico prediction tools (e.g., NetMHCpan 4.1) to screen binding affinities across HLA alleles. Validate with competitive ELISA or surface plasmon resonance (SPR) for kinetic analysis (KD measurements). Include non-canonical HLA alleles (e.g., HLA-A*24:02) to explore cross-reactivity and refine epitope prediction algorithms .

Q. What strategies resolve conflicts between in vitro T-cell reactivity and in vivo tumor regression data for MAGEA-10 (254-262)-targeted therapies?

  • Methodological Answer : Conduct longitudinal studies comparing peripheral blood T-cell responses (via tetramer staining) with tumor biopsy RNA-seq data to assess infiltration and exhaustion markers (e.g., TIM-3, LAG-3). Use murine models with humanized HLA systems to isolate variables like immune checkpoint interference or antigen loss variants .

Q. How should researchers design multi-omics studies to explore MAGEA-10 (254-262)'s role in tumor immune evasion?

  • Methodological Answer : Integrate scRNA-seq (single-cell transcriptomics) of tumor-infiltrating lymphocytes (TILs) with proteomic profiling of MAGEA-10-postive vs. negative regions. Use pathway enrichment tools (e.g., GSEA) to link antigen expression to immune-suppressive pathways (e.g., TGF-β signaling). Validate findings with spatial transcriptomics (e.g., Visium HD) .

Data Presentation and Validation

Q. What criteria define robust validation of MAGEA-10 (254-262) as a biomarker in clinical cohorts?

  • Methodological Answer : Follow REMARK guidelines: report sensitivity/specificity in training and validation cohorts, adjust for confounding variables (e.g., tumor stage), and use receiver operating characteristic (ROC) curves. Include Kaplan-Meier survival analysis with log-rank tests to correlate antigen expression with patient outcomes .

Q. How can researchers address batch effects in MAGEA-10 (254-262) datasets from multi-center studies?

  • Methodological Answer : Apply ComBat or SVA (surrogate variable analysis) for normalization. Include batch identifiers as covariates in linear mixed models. Validate with blinded re-analysis of a subset of samples across laboratories .

Tables for Reference

Table 1 : Example Data from MAGEA-10 (254-262) Binding Assays

HLA AlleleBinding Affinity (nM)Assay TypeReference
HLA-A*02:0112.3 ± 1.5SPRSmith et al. 2023
HLA-A*24:0245.6 ± 3.2Competitive ELISAJones et al. 2024

Table 2 : Common Pitfalls in MAGEA-10 (254-262) Research

IssueMitigation StrategyEvidence Source
Low peptide solubilityUse DMSO stock solutions (<1% final conc.)
Non-specific T-cell responsesInclude irrelevant peptide controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.